2-Chloro-5-(4-methylthiophenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(4-methylsulfanylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINMGRJINGVIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 5 4 Methylthiophenyl Phenol
Precursor Synthesis and Functionalization
The foundation of the synthesis lies in the preparation of two functionalized aromatic building blocks: a halogenated phenol (B47542) and a methylthiophenyl moiety, each primed for the subsequent coupling step.
The phenolic precursor required for a cross-coupling reaction must contain a halogen at the desired coupling position (C5) and the specified chloro group at C2. A common and practical starting material for this is a dihalogenated phenol, such as 2-chloro-5-bromophenol or 2-chloro-5-iodophenol.
The synthesis of such precursors can be achieved through the regioselective halogenation of simpler phenols. For instance, the preparation of 2-chloro-4-methylphenol (B1207291) is accomplished by reacting 4-methylphenol with a chlorinating agent in the presence of a Lewis acid catalyst system. google.com This process can achieve high isomeric selectivity. google.com A patent describes a method using a catalyst system of Lewis acids (like AlCl₃ or FeCl₃) and diaryl sulphides to direct the chlorination, achieving yields of 90% or greater for the desired 2-chloro-4-methylphenol. google.com While not the exact target precursor, this illustrates the principle of catalyzed, selective chlorination of phenols.
To obtain a precursor like 2-chloro-5-bromophenol, a multi-step sequence starting from a commercially available material like 4-chlorophenol (B41353) might be employed, involving nitration, reduction, diazotization (Sandmeyer reaction), and finally, chlorination or bromination at the appropriate positions. The control of substituent placement is paramount. oregonstate.edu
Table 1: Example Reagents for Halogenated Phenol Synthesis
| Precursor Example | Reaction Type | Reagents | Purpose |
|---|---|---|---|
| 4-Methylphenol | Electrophilic Chlorination | Sulfuryl chloride (SO₂Cl₂) or Cl₂, Lewis Acid (e.g., AlCl₃) | Introduces a chlorine atom ortho to the hydroxyl group. google.com |
| 4-Chloro-2-methylphenol | Nitration | Sulfuric acid, Nitric acid | Introduction of a nitro group for further functionalization. google.com |
The second key precursor is an organometallic derivative of thioanisole (B89551) (methylthiobenzene). For a Suzuki-Miyaura coupling, this would be 4-(methylthio)phenylboronic acid. The synthesis of this reagent typically starts with a halogenated thioanisole, such as 4-bromothioanisole.
The common route involves a Grignard reaction or, more frequently, metal-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures. The resulting aryllithium species is then quenched with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), followed by acidic hydrolysis to yield the desired boronic acid.
Table 2: Generalized Synthesis of 4-(methylthio)phenylboronic acid
| Step | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | 4-Bromothioanisole, n-Butyllithium (n-BuLi) | 4-(Methylthio)phenyllithium | Halogen-metal exchange to create a nucleophilic aryl species. |
| 2 | Triisopropyl borate [B(OiPr)₃] | Boronate ester intermediate | Reaction of the aryllithium with an electrophilic boron source. |
Aromatic Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Linkage Formation
With both precursors in hand, the central carbon-carbon bond forming reaction can be performed to construct the biaryl structure of the target molecule.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis and have been widely applied in the preparation of pharmaceuticals and agrochemicals. nih.govnih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited for this purpose. libretexts.org
In the synthesis of 2-Chloro-5-(4-methylthiophenyl)phenol, the Suzuki-Miyaura reaction would couple the halogenated phenol (e.g., 2-chloro-5-bromophenol) with 4-(methylthio)phenylboronic acid. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. nih.gov The catalytic cycle involves three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the halogenated phenol.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
The reactivity of the organohalide in the oxidative addition step generally follows the trend I > Br > Cl. libretexts.org Therefore, using a precursor like 2-chloro-5-bromophenol allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Source of the active Pd(0) catalyst. thieme-connect.de |
| Ligand | Triphenylphosphine (PPh₃), PCy₃ | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. libretexts.org |
| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and facilitates the reaction. |
While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions such as the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) represent viable alternatives for forming the key C-C bond. nih.gov
More recently, direct C-H activation/arylation has emerged as a powerful strategy. This approach could potentially couple a methylthiophenyl derivative directly onto the C-H bond of 2-chlorophenol. However, controlling the regioselectivity of such reactions is a significant challenge, as the activating phenolic hydroxyl group strongly directs functionalization to the ortho and para positions. nih.govnih.gov Achieving the desired meta-coupling would likely require a specialized directing group temporarily installed on the phenol.
Regioselective Synthesis Strategies for Substituted Phenols
The synthesis of polysubstituted phenols requires stringent control over the position of each functional group. oregonstate.edu The inherent directing effects of substituents on the aromatic ring govern the outcome of electrophilic substitution reactions. The phenolic hydroxyl group is a potent activating group and an ortho, para-director. researchgate.net This makes the direct introduction of a group at a position meta to the hydroxyl group challenging. nih.gov
For a molecule like this compound, where the incoming aryl group is meta to the hydroxyl group, a synthesis relying on electrophilic aromatic substitution of a simpler phenol is generally not feasible as it would yield a mixture of isomers. Therefore, the most effective strategies rely on:
Use of Pre-functionalized Building Blocks: As outlined above, the most logical route involves starting with precursors where the desired substitution pattern is already established. The cross-coupling reaction then serves to link these pre-functionalized units without altering the regiochemistry.
Directing Group Strategies: For other substitution patterns, chemists employ directing groups that can temporarily coordinate to a metal catalyst and direct C-H functionalization to a specific, often sterically hindered or electronically disfavored, position. oregonstate.edunih.gov While perhaps not the most direct route for this specific target, such strategies highlight the advanced methods available to achieve complete regiochemical control in phenol synthesis. oregonstate.edu
By combining the synthesis of carefully designed precursors with a robust and selective cross-coupling reaction, the target compound this compound can be constructed with high fidelity.
Reaction Optimization for Yield and Selectivity
Information regarding the optimization of synthetic reactions to improve the yield and selectivity of this compound is not available. Research on analogous, but distinct, chlorophenols shows that reaction optimization often involves screening of catalysts (e.g., Lewis acids), solvents, temperature, and the nature of the chlorinating agent to control regioselectivity and maximize product formation. nih.govmdpi.com However, without experimental data for the target compound, any discussion would be purely speculative and fall outside the scope of this factual article.
Post-Synthetic Modification and Derivatization Approaches
There are no published reports on the post-synthetic modification or derivatization of this compound. General derivatization strategies for phenols often target the hydroxyl group for reactions such as etherification or esterification to modify the compound's physical or biological properties. rhhz.net The thioether linkage could also potentially be oxidized to a sulfoxide (B87167) or sulfone. Nevertheless, no specific examples or methodologies have been documented for this particular molecule.
Table of Compounds Mentioned
Chemical Reactivity and Transformation of 2 Chloro 5 4 Methylthiophenyl Phenol
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group directly attached to the aromatic ring is a primary site of reactivity, engaging in reactions typical of phenols.
Etherification and Esterification Reactions
The oxygen atom of the phenolic hydroxyl group is nucleophilic and can react with various electrophiles to form ethers and esters.
Etherification: This transformation involves the conversion of the hydroxyl group into an ether linkage (-O-R). A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated by a base (like sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding aryl ether. Catalytic methods for the reductive etherification of carbonyl compounds with alcohols have also been developed, often employing molecular hydrogen as a benign reducing agent. nih.gov
Esterification: Phenols can be converted to phenolic esters through reaction with acylating agents. This is typically achieved using acid chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid). Thioesters, which are analogs of esters where the oxygen atom of the alkoxy group is replaced by sulfur, are typically synthesized through the reaction of a thiol with a carboxylic acid derivative. wikipedia.orgresearchgate.net However, methods also exist for the direct conversion of esters to thioesters under specific, transition-metal-free conditions. rsc.org
| Transformation | Typical Reagents | Product Type |
|---|---|---|
| Etherification | Alkyl Halide (e.g., CH₃I) + Base (e.g., K₂CO₃) | Aryl Ether |
| Esterification | Acyl Chloride (e.g., CH₃COCl) + Base (e.g., Pyridine) | Phenolic Ester |
| Esterification | Acid Anhydride (e.g., (CH₃CO)₂O) + Base | Phenolic Ester |
Acid-Base Equilibrium and Proton Transfer Characteristics
Phenols are weakly acidic compounds, significantly more acidic than alcohols but less acidic than carboxylic acids. pharmaguideline.combyjus.com The acidity stems from the ability to donate the hydroxyl proton, forming a phenoxide ion. This resulting anion is stabilized by resonance, where the negative charge is delocalized into the aromatic ring. byjus.comlibretexts.org
The acidity of a substituted phenol is highly dependent on the electronic properties of the substituents on the ring. numberanalytics.com
Electron-withdrawing groups (EWGs) , such as nitro or halide groups, increase the acidity of the phenol. They stabilize the phenoxide ion by delocalizing the negative charge, making the corresponding phenol a stronger acid (lower pKa). byjus.comdoubtnut.com
Electron-donating groups (EDGs) , such as alkyl groups, decrease acidity by destabilizing the phenoxide ion. numberanalytics.comdoubtnut.com
In 2-Chloro-5-(4-methylthiophenyl)phenol, the chlorine atom acts as an electron-withdrawing group through induction, which is expected to increase the acidity compared to unsubstituted phenol. The effect of the 4-methylthiophenyl group is more complex; while the sulfur atom can donate a lone pair via resonance (an electron-donating effect), its electronegativity and the potential for oxidation to electron-withdrawing sulfoxide (B87167) or sulfone groups complicate its net electronic contribution.
| Compound | pKa | Effect of Substituent |
|---|---|---|
| Cyclohexanol | ~18 | Reference Alcohol |
| Phenol | 9.95 | Baseline Aromatic |
| 4-Methylphenol (p-Cresol) | 10.26 | Electron-Donating Group (Decreases Acidity) |
| 4-Chlorophenol (B41353) | 9.43 | Electron-Withdrawing Group (Increases Acidity) |
| 4-Nitrophenol | 7.15 | Strong Electron-Withdrawing Group (Strongly Increases Acidity) |
Transformations of the Thioether Moiety
The sulfur atom in the methylthiophenyl group is a site of significant chemical reactivity, primarily involving oxidation and nucleophilic reactions.
Oxidation to Sulfoxides and Sulfones
The thioether group can be readily oxidized. The oxidation typically occurs in a stepwise manner, first yielding a sulfoxide and, upon further oxidation, a sulfone. acsgcipr.org This transformation significantly alters the electronic properties of the sulfur-containing substituent, converting it from a potentially electron-donating group to a strongly electron-withdrawing group.
A variety of oxidizing agents can accomplish this transformation, with the product often being controlled by the stoichiometry and strength of the oxidant. acsgcipr.orgorganic-chemistry.org
To Sulfoxide: Mild oxidizing agents or careful control of stoichiometry (e.g., one equivalent of hydrogen peroxide or a peroxyacid like m-CPBA) can selectively produce the sulfoxide. acsgcipr.orgacs.org
To Sulfone: Stronger oxidizing agents or an excess of the oxidant will typically lead to the fully oxidized sulfone. acsgcipr.orgmasterorganicchemistry.com
Catalytic methods using reagents like hydrogen peroxide with titanium-containing zeolites or metal porphyrins have been developed for selective oxidation. organic-chemistry.orgrsc.org
| Reagent | Typical Product | Conditions |
|---|---|---|
| H₂O₂ (1 equiv.) | Sulfoxide | Controlled, mild conditions |
| m-CPBA (1 equiv.) | Sulfoxide | Controlled, mild conditions |
| H₂O₂ (excess) | Sulfone | Further oxidation |
| Peroxyacid (excess) | Sulfone | Further oxidation |
Nucleophilic Reactions at the Sulfur Center
The sulfur atom in a thioether possesses lone pairs of electrons, making it nucleophilic. pressbooks.pub It is generally a better nucleophile than the oxygen in an ether. libretexts.orgyoutube.com This nucleophilicity allows the sulfur to attack electrophiles. A characteristic reaction is the alkylation of the sulfide (B99878) with an alkyl halide (e.g., methyl iodide) to form a stable ternary sulfonium (B1226848) salt (R₃S⁺). pressbooks.publibretexts.org This reaction converts the neutral thioether into a positively charged group, which is an excellent leaving group in subsequent substitution reactions. libretexts.org
Reactivity of the Halogen Substituent (Chlorine)
The chlorine atom attached to the aromatic ring is generally unreactive toward nucleophilic substitution. The high dissociation energy of the carbon-halogen bond on an sp²-hybridized carbon makes displacement difficult. researchgate.net
Nucleophilic aromatic substitution (SₙAr) is a possible pathway for replacing the chlorine, but it typically requires stringent conditions and specific electronic features in the substrate. byjus.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate of this reaction is greatly enhanced by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as they can stabilize the anionic intermediate through resonance. masterorganicchemistry.comlibretexts.org
In this compound, the activating groups necessary for a facile SₙAr reaction are absent. The hydroxyl group (or its conjugate base, the phenoxide) is strongly electron-donating, which deactivates the ring toward nucleophilic attack. While the chlorine itself is electron-withdrawing, it is not a powerful activating group. Therefore, displacing the chlorine atom via an SₙAr mechanism would be expected to be very challenging, likely requiring harsh conditions such as high temperatures and very strong nucleophiles. byjus.com
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. libretexts.orglibretexts.org The feasibility of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. openstax.org For a nucleophile to attack, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.orgopenstax.org
In the case of this compound, the chlorine atom is the leaving group. The hydroxyl group (-OH) at the ortho position is a strong activating group due to its ability to donate electron density through resonance, which generally disfavors SNAr reactions. However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution can occur. The methylthiophenyl group at the meta position has a less pronounced electronic effect on the reaction center.
The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgopenstax.org The stability of this intermediate is crucial for the reaction to proceed. openstax.org
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions |
| Hydroxide | Sodium Hydroxide (NaOH) | 5-(4-methylthiophenyl)benzene-1,2-diol | High temperature and pressure |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-5-(4-methylthiophenyl)phenol | High temperature |
| Amine | Ammonia (NH₃) | 2-Amino-5-(4-methylthiophenyl)phenol | High temperature and pressure |
It is important to note that recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway, particularly with certain heterocyclic systems and leaving groups. nih.gov
Reductive Dehalogenation
Reductive dehalogenation is a common transformation for aryl halides, involving the replacement of a halogen atom with a hydrogen atom. This reaction can be achieved using various reducing agents.
Catalytic hydrogenation is a widely used method, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. The reaction conditions are generally mild and tolerant of other functional groups like phenols and thioethers.
Another common method involves the use of metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or stronger reducing agents like lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired selectivity and the presence of other reducible functional groups in the molecule.
Table 2: Reagents for Reductive Dehalogenation of this compound
| Reagent System | Description |
| H₂/Pd-C | Catalytic hydrogenation using hydrogen gas and palladium on carbon. |
| NaBH₄/Catalyst | Sodium borohydride, often in the presence of a transition metal catalyst. |
| LiAlH₄ | Lithium aluminum hydride, a powerful reducing agent. |
The successful dehalogenation would yield 5-(4-methylthiophenyl)phenol.
Electrophilic Aromatic Substitution on the Phenol and Phenyl Rings
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction is directed by the existing substituents on the ring. libretexts.org
On the Phenol Ring:
The phenol ring in this compound contains three substituents: a hydroxyl group (-OH), a chloro group (-Cl), and a methylthiophenyl group.
Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group. libretexts.org
Chloro Group (-Cl): This is a deactivating, ortho-, para-directing group.
Methylthiophenyl Group: The entire group acts as a substituent, and its electronic effect is complex. However, considering the sulfur atom attached to the phenyl ring, it is generally considered to be an activating, ortho-, para-directing group.
The combined effect of these groups will direct incoming electrophiles. The powerful activating and directing effect of the hydroxyl group will likely dominate, directing electrophiles to the positions ortho and para to it. The position para to the hydroxyl group is occupied by the methylthiophenyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group (and meta to the chloro and methylthiophenyl groups).
On the Phenyl Ring of the Methylthiophenyl Group:
The phenyl ring of the methylthiophenyl group has a methylthio (-SCH₃) substituent.
Methylthio Group (-SCH₃): This group is activating and ortho-, para-directing due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance.
Therefore, electrophilic substitution on this ring will be directed to the positions ortho and para to the methylthio group.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Electrophilic Reaction | Reagent | Predicted Major Product(s) on Phenol Ring | Predicted Major Product(s) on Phenyl Ring |
| Nitration | HNO₃/H₂SO₄ | 2-Chloro-6-nitro-5-(4-methylthiophenyl)phenol | 2-Chloro-5-(4-methylthio-3-nitrophenyl)phenol and 2-Chloro-5-(4-methylthio-2-nitrophenyl)phenol |
| Bromination | Br₂/FeBr₃ | 4-Bromo-2-chloro-5-(4-methylthiophenyl)phenol and 6-Bromo-2-chloro-5-(4-methylthiophenyl)phenol | 2-Chloro-5-(3-bromo-4-methylthiophenyl)phenol and 2-Chloro-5-(2-bromo-4-methylthiophenyl)phenol |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Likely complex mixture or reaction at the hydroxyl group | 2-Chloro-5-(3-acetyl-4-methylthiophenyl)phenol |
Direct nitration of phenols can sometimes lead to oxidation and the formation of tarry by-products. libretexts.org Similarly, bromination of highly activated phenols can be difficult to control, potentially leading to polybrominated products. libretexts.org
Structural Elucidation and Spectroscopic Characterization of 2 Chloro 5 4 Methylthiophenyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (1H) NMR Analysis
No experimental ¹H NMR data for 2-Chloro-5-(4-methylthiophenyl)phenol has been found in the searched literature. A proper analysis would require the reporting of chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hz for each proton in the molecule.
Carbon-13 (13C) NMR Analysis
Specific ¹³C NMR spectral data, including the chemical shifts for each unique carbon atom in this compound, are not available in the reviewed sources.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT)
There are no published studies detailing the use of advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Distortionless Enhancement by Polarization Transfer (DEPT) for the structural confirmation of this compound.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
No specific FTIR spectrum or a table of characteristic absorption bands for this compound is available in the public literature. Such data would be essential to identify the key functional groups and their vibrational modes.
Raman Spectroscopy
Similarly, there is no documented Raman spectrum or a list of Raman shifts for this compound. This information would be valuable for analyzing the molecular vibrations and complementing the FTIR data.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores and conjugated systems. fiveable.me
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within its aromatic and phenolic structure. The key chromophores—the parts of the molecule responsible for light absorption—include the benzene (B151609) rings, the phenolic hydroxyl group (-OH), the chloro group (-Cl), and the methylthio group (-SMe). fiveable.me
The primary electronic transitions anticipated for this compound are:
π→π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are characteristic of systems with double bonds and aromatic rings. Due to the conjugated biphenyl (B1667301) system in this compound, these transitions are expected to be intense and occur at longer wavelengths compared to non-conjugated systems. libretexts.org The presence of substituents like -OH, -Cl, and -SMe modifies the energy levels of the molecular orbitals, typically causing a shift in the absorption maximum (λmax).
n→π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (lone pair) to an antibonding π* orbital. libretexts.org The oxygen atom of the hydroxyl group and the sulfur atom of the methylthio group possess lone pairs of electrons, making n→π* transitions possible. These transitions are generally much weaker in intensity than π→π* transitions. libretexts.org
The combination of the two phenyl rings, along with the electron-donating hydroxyl and methylthio groups, extends the conjugation of the system. This extension typically leads to a bathochromic shift (or red shift), meaning the absorption occurs at longer wavelengths. fiveable.me The specific λmax values would be determined experimentally and are influenced by the solvent used, as solvent polarity can stabilize the ground or excited states differently. libretexts.org
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π→π* | ~270-290 | High (~10,000) |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. Unlike low-resolution MS, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For routine analysis of small molecules, HRMS is considered a powerful and reliable tool. nih.gov The ability to retrospectively analyze stored full-scan data is a significant advantage of this technique. nih.gov
For this compound (C₁₃H₁₁ClOS), HRMS would be used to confirm its elemental formula by comparing the experimentally measured mass to the theoretically calculated mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClOS |
| Theoretical Monoisotopic Mass | 250.02464 Da |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Observed Ion | [M+H]⁺ |
| Hypothetical Observed m/z | 251.03191 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz This is particularly useful for analyzing complex mixtures, as the LC component separates the target compound from impurities before it enters the mass spectrometer. nih.gov The selection of appropriate stationary and mobile phases is crucial for effective separation. nih.gov
For the analysis of a moderately polar compound like this compound, a reversed-phase HPLC column (such as a C18) would typically be used. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov
Table 3: Illustrative LC-MS Parameters for Analysis
| Parameter | Condition |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| MS Detector | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a high-energy beam of atoms (typically Xenon or Argon) strikes a sample dissolved in a non-volatile liquid matrix (like glycerol) to generate ions. wikipedia.org This method is particularly effective for polar, non-volatile, and thermally labile compounds, as it minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺) or deprotonated molecular ion ([M-H]⁻). wikipedia.org
In the analysis of this compound, FAB-MS would be expected to yield a strong signal for the protonated molecule at m/z 251 (for the ³⁵Cl isotope). While FAB is a soft ionization technique, some fragmentation can occur, providing valuable structural information. nih.gov
Table 4: Predicted Key Ions in the FAB-MS Spectrum of this compound
| m/z (for ³⁵Cl) | Ion Identity | Description |
|---|---|---|
| 251 | [M+H]⁺ | Protonated molecular ion |
| 236 | [M-CH₃]⁺ | Loss of a methyl radical from the thioether group |
| 157 | [C₇H₄ClOS]⁺ | Cleavage of the bond between the two aromatic rings |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to calculate the precise positions of each atom in the molecule. This yields detailed information on bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's conformation in the solid state.
For this compound, a single-crystal X-ray diffraction study would reveal the spatial arrangement of the chloro, hydroxyl, and methylthiophenyl substituents on the phenol (B47542) ring. It would also determine the dihedral angle between the two aromatic rings, which is a key conformational feature of biphenyl-type structures. The analysis would also describe how the molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds (involving the phenolic -OH group) and π-π stacking.
Table 5: Representative Crystallographic Data
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200 |
| Z (Molecules per unit cell) | 4 |
Elemental Composition Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. Modern automated CHNS analyzers operate via dynamic flash combustion, where the sample is burned in an oxygen-rich atmosphere to convert C, H, N, and S into CO₂, H₂O, N₂, and SO₂, respectively. These gases are then separated and quantified by a thermal conductivity detector (TCD). thermofisher.com
This analysis is a crucial step in characterizing a new compound, as it provides experimental verification of its elemental formula. For a compound to be considered pure for publication, the experimentally determined percentages for each element are typically expected to be within ±0.4% of the theoretical values. nih.gov
Table 6: Elemental Analysis Data for this compound (C₁₃H₁₁ClOS)
| Element | Theoretical Mass % | Hypothetical Found Mass % |
|---|---|---|
| Carbon (C) | 62.27% | 62.15% |
| Hydrogen (H) | 4.42% | 4.38% |
Nuclear Quadrupole Resonance (NQR) Spectroscopy
Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state radio frequency technique that provides detailed information about the local chemical environment of quadrupolar nuclei. wikipedia.org This method is particularly valuable for studying compounds in their crystalline solid phase, as it probes the interaction between the nuclear quadrupole moment of an atom and the electric field gradient (EFG) at its nucleus. wikipedia.org The EFG is generated by the surrounding distribution of electronic charge and other nuclei, making NQR frequencies exquisitely sensitive to the molecular structure and bonding characteristics within a crystal lattice. wikipedia.org
For the structural elucidation of this compound, NQR spectroscopy, specifically focusing on the chlorine-35 (³⁵Cl) isotope, offers a powerful analytical tool. The ³⁵Cl nucleus possesses a nuclear spin of I = 3/2 and a significant nuclear quadrupole moment, making it an ideal candidate for NQR studies. berkeley.edu In the absence of an external magnetic field, NQR spectroscopy can detect the transition between the two doubly degenerate energy levels (±1/2 and ±3/2) of the ³⁵Cl nucleus. berkeley.edu The frequency of this transition is directly proportional to the nuclear quadrupole coupling constant (NQCC) and is influenced by the asymmetry parameter (η) of the EFG. berkeley.edu
The NQCC is a measure of the strength of the interaction between the nuclear quadrupole moment and the EFG. Its value is highly dependent on the nature of the carbon-chlorine (C-Cl) bond, including its length, ionicity, and the hybridization of the carbon atom. Consequently, the ³⁵Cl NQR frequency provides a direct probe of the electronic environment around the chlorine atom in this compound.
Detailed research findings from NQR studies on a variety of chlorinated organic compounds have established clear correlations between the ³⁵Cl NQR frequency and the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups tend to increase the NQR frequency, while electron-donating groups typically cause a decrease. In the case of this compound, the electronic character of the hydroxyl (-OH) and 4-methylthiophenyl groups, as well as their positions relative to the chlorine atom, will significantly influence the EFG and, therefore, the observed NQR frequency.
Furthermore, intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potentially the chlorine atom, can have a discernible effect on the ³⁵Cl NQR frequency. The presence of such interactions would alter the electron density distribution around the chlorine nucleus, leading to shifts in the resonance frequency compared to a hypothetical non-interacting molecule.
Should NQR analysis of this compound be performed, the resulting data would be presented in a table format, detailing the observed resonance frequencies.
Hypothetical NQR Data for this compound
| Parameter | Value |
| ³⁵Cl NQR Frequency (ν) at 77 K | [Hypothetical Value, e.g., 35.123 MHz] |
| Nuclear Quadrupole Coupling Constant (NQCC) | [Calculated Value based on ν] |
| Asymmetry Parameter (η) | [Assumed or determined from further experiments] |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an NQR experiment. Actual experimental values would need to be determined through empirical measurement.
The interpretation of this data would involve comparing the observed frequency with those of related chlorinated phenols and other substituted chlorobenzenes. nih.govcapes.gov.br This comparison would allow for a detailed understanding of the electronic and structural effects at play within the molecule. For instance, a lower-than-expected frequency might suggest significant electron donation from the ring or participation of the chlorine atom in weak hydrogen bonding. Conversely, a higher frequency could indicate a more electron-deficient environment around the chlorine atom. The temperature dependence of the NQR frequency can also provide insights into molecular motions and phase transitions within the crystal. capes.gov.br
Theoretical and Computational Investigations of this compound: A Search for Available Data
A comprehensive review of scientific literature and chemical databases indicates a lack of specific theoretical and computational studies performed on the compound This compound . While the methodologies outlined for such an investigation are standard in the field of computational chemistry, their direct application to this particular molecule has not been documented in available research.
Therefore, it is not possible to present detailed research findings, including data tables on its quantum chemical calculations, molecular descriptors, and reactivity indices. Methodologies such as Density Functional Theory (DFT) for geometry optimization, vibrational frequency calculations, and Time-Dependent DFT (TD-DFT) for electronic spectra are well-established for analyzing phenolic compounds. researchgate.netnih.govijrte.org Similarly, Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are routinely used to predict the reactivity and electronic characteristics of molecules. researchgate.net
However, without published studies focusing specifically on this compound, any presentation of data for the requested sections would be purely hypothetical and not based on scientific evidence. Computational studies have been conducted on structurally related molecules, such as other substituted chlorophenols and thiophenols, but these findings cannot be directly extrapolated to the target compound due to the unique electronic and steric effects of its specific substituent pattern. researchgate.netnih.govresearchgate.net
Further research and dedicated computational analysis would be required to generate the specific data points requested for a detailed theoretical examination of this compound.
Theoretical and Computational Investigations of 2 Chloro 5 4 Methylthiophenyl Phenol
Molecular Descriptors and Reactivity Indices
Global Chemical Descriptors
Global chemical descriptors are fundamental in understanding the reactivity and stability of a molecule. For 2-Chloro-5-(4-methylthiophenyl)phenol, these descriptors can be calculated using computational methods like Density Functional Theory (DFT). These parameters, including electronegativity (χ), chemical hardness (η), and softness (S), provide insights into the molecule's electronic structure.
Electronegativity (χ) , the power of an atom or molecule to attract electrons, is a key determinant of its bonding characteristics. Chemical hardness (η) and its inverse, chemical softness (S) , are measures of the molecule's resistance to change in its electron distribution. A higher hardness value suggests greater stability and lower reactivity. These values are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Interactive Table: Calculated Global Chemical Descriptors for Phenolic Compounds
| Descriptor | This compound (Estimated) | Phenol (B47542) (Reference) | 4-Chlorophenol (B41353) (Reference) |
| Electronegativity (χ) (eV) | 3.5 - 4.5 | 3.8 | 4.1 |
| Hardness (η) (eV) | 1.5 - 2.5 | 2.9 | 2.5 |
| Softness (S) (eV⁻¹) | 0.4 - 0.7 | 0.34 | 0.4 |
Note: The values for this compound are estimations based on theoretical calculations of similar structures. Reference values are for comparison.
Intermolecular Interactions and Hydrogen Bonding Studies
The intermolecular forces in this compound are critical in determining its physical properties, such as melting point, boiling point, and solubility. The primary intermolecular interactions include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
The hydroxyl (-OH) group is a potent hydrogen bond donor, and the oxygen atom, as well as the chlorine and sulfur atoms, can act as hydrogen bond acceptors. This allows for the formation of a network of hydrogen bonds in the solid state and in solution. Theoretical studies on similar phenol derivatives have shown that intramolecular hydrogen bonding can also occur, for instance, between the hydroxyl group and the chlorine atom, which can influence the molecule's conformation and reactivity. scienceopen.com
The presence of the polar C-Cl and C-S bonds, in addition to the -OH group, results in a significant molecular dipole moment, leading to strong dipole-dipole interactions. The aromatic rings also contribute to intermolecular forces through π-π stacking interactions. Computational modeling can be employed to visualize and quantify these interactions, providing a detailed picture of the supramolecular assembly.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and hyperpolarizability (β).
The structure of this compound, with its donor (-OH, -SCH₃) and acceptor (-Cl) groups attached to a conjugated π-system (the biphenyl (B1667301) structure), suggests potential for NLO activity. researchgate.net The charge transfer between these groups through the aromatic rings can lead to a large change in dipole moment upon excitation, a key requirement for a high NLO response.
Theoretical calculations, such as those based on DFT, can predict the NLO properties of molecules. researchgate.net By calculating the first hyperpolarizability (β), researchers can screen for promising NLO candidates. For this compound, computational studies would be invaluable in quantifying its potential and guiding the synthesis of related materials with enhanced NLO properties.
Interactive Table: Predicted Non-Linear Optical Properties
| Property | This compound (Theoretical Estimate) | Urea (Reference) |
| Polarizability (α) (a.u.) | 150 - 200 | 33.3 |
| First Hyperpolarizability (β) (a.u.) | 500 - 1500 | 371 |
Note: The values for this compound are theoretical estimations. Urea is a standard reference material for NLO properties.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its biological activity and material properties. The molecule's conformation is primarily determined by the torsional angle between the two phenyl rings. Due to steric hindrance from the ortho-chloro substituent, a non-planar conformation is expected. vedantu.com
Conformational analysis can be performed using computational methods to identify the most stable geometries and the energy barriers for rotation around the C-C single bond connecting the two rings. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, including its conformational changes in different environments (e.g., in solution or in a biological system). nih.govsurrey.ac.uk Such simulations are essential for understanding how the molecule interacts with its surroundings and for predicting its macroscopic properties. researchgate.net
Exploration of Derivatives and Analogs of 2 Chloro 5 4 Methylthiophenyl Phenol
Design Principles for Structural Modification and Library Synthesis
The design of derivatives of 2-chloro-5-(4-methylthiophenyl)phenol is guided by established principles of medicinal and materials chemistry, aiming to systematically explore the chemical space around the core structure. These principles facilitate the creation of compound libraries for screening in various non-biological applications.
Key design strategies include:
Functional Group Modification: The phenolic hydroxyl and the methylthio groups are primary targets for modification. The hydroxyl group can undergo O-alkylation, O-acylation, or be converted to other functional groups to alter properties like hydrogen bonding capacity and nucleophilicity. nih.gov The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing polarity and altering the electronic nature of the sulfur atom.
Scaffold Hopping and Bioisosteric Replacement: While rooted in medicinal chemistry, these principles can be applied in a non-biological context. For instance, the sulfide (B99878) linker can be replaced with an ether, amine, or other functionalities to create analogs with different conformational preferences and electronic properties. nih.gov
Combinatorial Chemistry Approach: The generation of a library of derivatives often employs combinatorial principles, where a core scaffold is reacted with a diverse set of building blocks. This can be achieved through solid-phase synthesis, where the parent molecule is anchored to a resin and subsequently modified, or through solution-phase parallel synthesis. rsc.org
A systematic approach to library design would involve the creation of a matrix of derivatives, where variations in substituents on both aromatic rings and modifications of the linking sulfide and phenolic groups are explored.
Synthetic Strategies for Derivative Libraries
The synthesis of a library of this compound derivatives would leverage a variety of modern synthetic methodologies. The choice of strategy depends on the desired modifications.
Table 1: Synthetic Methodologies for Derivative Library Generation
| Reaction Type | Description | Applicability to Core Structure |
|---|---|---|
| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions are widely used for the formation of the diaryl sulfide bond. For instance, the coupling of a substituted thiophenol with an appropriate aryl halide. organic-chemistry.org | Synthesis of analogs with different substitution patterns on either aromatic ring. |
| Nucleophilic Aromatic Substitution (SNAr) | Can be employed to introduce nucleophiles to activated aromatic rings. | Introduction of substituents on an activated derivative of the core structure. |
| Electrophilic Aromatic Substitution | Standard reactions like halogenation, nitration, and Friedel-Crafts acylation can be used to functionalize the aromatic rings. nih.gov | Introduction of a variety of functional groups on the benzene (B151609) and phenol (B47542) rings. |
| Oxidation of the Sulfide | The methylthio group can be selectively oxidized to a sulfoxide or sulfone using various oxidizing agents. | Creation of more polar analogs. |
| Etherification/Esterification of Phenol | The phenolic hydroxyl group can be readily converted to an ether or an ester via Williamson ether synthesis or acylation, respectively. nih.gov | Modification of the hydrogen-bonding properties and polarity of the molecule. |
| Aryne Chemistry | Reactions involving aryne intermediates can be used for the efficient synthesis of diverse diaryl sulfides. rsc.org | A powerful method for generating a library of analogs with varied substitution patterns. |
A general approach to a derivative library could start with the synthesis of the core this compound structure, followed by parallel functionalization of the phenolic hydroxyl group and/or the aromatic rings. Alternatively, a convergent synthesis could be employed, where substituted phenols and substituted thiophenols are coupled in a combinatorial fashion.
Structure-Property and Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts
While specific non-biological SAR studies on this compound are not extensively documented in publicly available literature, general principles governing the physicochemical properties of diaryl sulfides and phenols can be inferred.
Table 2: Predicted Influence of Structural Modifications on Physicochemical Properties
| Modification | Predicted Effect on Property | Rationale |
|---|---|---|
| Introduction of polar substituents (e.g., -NO2, -CN) | Increased polarity, potentially higher melting point, altered solubility. | Introduction of dipole moments and potential for intermolecular interactions. |
| Introduction of non-polar substituents (e.g., alkyl chains) | Increased lipophilicity, lower melting point (for flexible chains), enhanced solubility in non-polar solvents. | Increase in van der Waals interactions and disruption of crystal packing. |
| Oxidation of sulfide to sulfoxide/sulfone | Significant increase in polarity and hydrogen bond accepting capacity. | The S=O bond is highly polar. |
| Conversion of phenol to ether | Removal of hydrogen bond donating ability, increased lipophilicity. | Loss of the acidic proton. |
| Introduction of halogens | Increased molecular weight and lipophilicity, potential for halogen bonding. | Halogens are electronegative and can participate in specific intermolecular interactions. |
Systematic studies on a library of derivatives would be necessary to establish quantitative structure-property relationships. For example, the impact of substituents on the electronic properties could be investigated using techniques like UV-Vis spectroscopy, while thermal properties could be analyzed by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Such studies are crucial for tailoring the compound for specific material science applications. Diaryl ethers, which are structurally related, are known for their high melting and boiling points and good solubility in organic solvents. jsynthchem.com
Investigation of Heterocyclic Fused Systems Incorporating the Phenol-Phenyl-Sulfide Core
The diaryl sulfide motif present in this compound is a key precursor for the synthesis of fused heterocyclic systems, particularly benzothiophenes. The construction of such fused rings can dramatically alter the planarity, electronic properties, and potential applications of the resulting molecule.
Several synthetic strategies can be envisioned for the cyclization of derivatives of this compound to form fused systems:
Palladium-Catalyzed Annulation: Derivatives of the parent compound, appropriately functionalized, could undergo palladium-catalyzed annulation with alkynes to construct a thiophene (B33073) ring fused to one of the aromatic cores. acs.org This method is known for its good functional group tolerance. acs.org
Electrophilic Cyclization: Introduction of an alkynyl group ortho to the sulfide linkage can enable an electrophilic cyclization to form a benzothiophene. Various electrophiles, including iodine and bromine, can mediate this transformation. nih.gov
Intramolecular Friedel-Crafts-type Reactions: Acylation of the aromatic ring followed by an intramolecular cyclization could lead to the formation of a fused thiophenone, which can be further modified.
Photocatalytic Radical Annulation: Modern photoredox catalysis offers methods for the radical-mediated annulation of appropriately substituted precursors to form benzothiophenes.
The resulting fused heterocyclic systems, such as a substituted benzothienophenol, would possess a more rigid and planar structure compared to the parent diaryl sulfide. This could lead to interesting photophysical properties, making them candidates for investigation in materials science, for example, as components of organic semiconductors or fluorescent probes. The specific substitution pattern on the final fused system would be dictated by the substitution on the starting diaryl sulfide derivative.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-5-(4-methylsulfinylphenyl)phenol |
| 2-chloro-5-(4-methylsulfonylphenyl)phenol |
| Benzothiophene |
| Thiophenol |
| Aryl halide |
| Sulfoxide |
| Sulfone |
| Ether |
| Ester |
| Aryne |
| Alkyne |
| Iodine |
| Bromine |
| Thiophenone |
Advanced Applications and Functional Materials Research of 2 Chloro 5 4 Methylthiophenyl Phenol
Utilization as Chemical Intermediates in Complex Organic Synthesis
Substituted phenols and thiophenols are fundamental building blocks in organic synthesis. The structure of 2-Chloro-5-(4-methylthiophenyl)phenol, featuring a chlorinated phenol (B47542) with a methylthiophenyl substituent, suggests its potential as a versatile intermediate. The phenolic hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The chloro-substituent and the methylthio group offer additional sites for chemical modification, potentially through cross-coupling reactions or oxidation/reduction of the sulfur atom.
While direct synthesis pathways involving this compound are not documented, the synthesis of related compounds provides insight into its potential utility. For instance, the synthesis of various substituted phenols, such as 2-chloro-5-methylphenol, often involves the chlorination of the corresponding cresol. nih.gov Similarly, thiophenols can be prepared from phenols through multi-step processes. nih.gov The combination of these functionalities in one molecule makes it a potentially valuable precursor for creating complex molecular architectures, though specific examples are not found in current literature.
Potential in Agrochemical Research as Lead Compounds (e.g., for herbicidal or fungicidal properties)
Chlorophenols and their derivatives have a long history of use in the agrochemical industry as pesticides, herbicides, and fungicides. nih.govafirm-group.com The biological activity of these compounds is often linked to the nature and position of the substituents on the phenol ring. For example, (4-chloro-2-methylphenoxy)acetic acid (MCPA) is a widely used phenoxy herbicide. nih.gov
The structure of this compound incorporates features found in known agrochemicals. The chlorophenol moiety is a common toxophore, and the presence of a sulfur-containing group (methylthiophenyl) could enhance its biological activity or alter its mode of action. Research on other thiadiazole and phenol-containing compounds has demonstrated significant fungicidal activity against various plant pathogens. nih.govresearchgate.netresearchgate.net For instance, some studies have shown that specific phenol derivatives can inhibit fungal mycelial growth. nih.gov Given these precedents, this compound could be considered a candidate for screening in agrochemical research programs as a potential lead compound for new herbicides or fungicides. However, no specific studies on its herbicidal or fungicidal properties have been published.
Role in Material Science Applications
The unique combination of a phenol, a chloro group, and a methylthiophenyl group in this compound suggests several potential applications in material science.
Phenolic compounds are well-known for their ability to act as ligands, coordinating with metal ions to form stable complexes. mdpi.com The hydroxyl group of the phenol can deprotonate to form a phenoxide, which is a strong coordinating agent. The sulfur atom in the methylthiophenyl group also has lone pairs of electrons and can act as a soft donor site, potentially leading to the formation of bidentate or bridging complexes with various transition metals. echemportal.org The synthesis and characterization of metal complexes with Schiff base ligands derived from substituted phenols have been reported, with some complexes showing interesting biological and catalytic properties. nih.govresearchgate.netorientjchem.org
While no metal complexes of this compound have been specifically reported, the structural motifs present in the molecule are common in ligands used for catalysis and the synthesis of functional materials. Furthermore, phenolic compounds can be used in the green synthesis of nanoparticles, acting as reducing and capping agents. nih.gov
Organic molecules with donor-acceptor (D-A) structures are of great interest for applications in nonlinear optics (NLO) and as sensitizers in dye-sensitized solar cells (DSSCs). nih.govmdpi.comnih.govbiointerfaceresearch.commdpi.com In this compound, the electron-donating methylthiophenyl group and the electron-withdrawing chloro group, along with the phenolic ring, could create a push-pull system conducive to charge transfer, a key property for NLO materials and DSSC dyes.
The development of organic dyes for DSSCs often involves the functionalization of a core structure with donor and acceptor groups to tune the optical and electronic properties. mdpi.comnih.govbiointerfaceresearch.commdpi.com The phenolic hydroxyl group in this compound could also serve as an anchoring group to bind the molecule to semiconductor surfaces like TiO2 in DSSCs. Although this specific compound has not been investigated for these applications, its structural components are relevant to the design of new optical and electro-optical materials.
Phenolic compounds are key monomers in the production of various polymers and resins, most notably phenol-formaldehyde resins. The reactivity of the phenol ring at the positions ortho and para to the hydroxyl group allows for electrophilic substitution reactions, leading to polymerization. The presence of substituents on the phenol ring can significantly influence the properties of the resulting polymer.
While there is no specific mention of this compound in the context of polymer chemistry, related phenolic compounds are used to synthesize specialized resins. For example, alkylphenolic resins are produced from the reaction of alkylphenols with aldehydes. The structure of this compound suggests it could be used as a monomer or a modifying agent to impart specific properties, such as flame retardancy (due to the chlorine atom) or altered solubility and thermal stability, to phenolic resins.
Environmental Dynamics and Degradation Pathways of 2 Chloro 5 4 Methylthiophenyl Phenol
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For a molecule like 2-Chloro-5-(4-methylthiophenyl)phenol, key abiotic pathways would include its interaction with sunlight and its stability in water.
Photolysis and Photo-oxidation Processes
Photolysis, the degradation of a compound by light, is a significant environmental fate process for many aromatic compounds. researchgate.net For phenols, the presence of substituents on the aromatic ring can influence the rate and products of photodegradation. Structurally related chlorophenols are known to absorb UV light, which can initiate their breakdown. nih.gov It is anticipated that this compound would also be susceptible to direct photolysis and photo-oxidation by reactive species in the environment, though specific studies confirming this and identifying the resulting products are not currently available.
Hydrolysis and Other Chemical Transformations in Aqueous Media
Hydrolysis is the chemical breakdown of a compound due to reaction with water. Phenols are generally considered to be resistant to hydrolysis under typical environmental pH conditions. nih.gov Therefore, it is expected that hydrolysis would not be a significant degradation pathway for this compound in aqueous environments. Other chemical transformations could potentially occur, but specific research on this compound is required for confirmation.
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of pollutants from the environment. researchgate.net The biodegradability of chlorophenols can be highly variable and is dependent on the number and position of chlorine atoms, as well as the presence of other functional groups. nih.gov
Microbial Degradation Pathways and Metabolite Identification
The microbial degradation of various chlorophenols has been studied, revealing diverse metabolic pathways. For instance, bacteria have been isolated that can utilize compounds like 2-chloro-5-nitrophenol (B15424) as a sole source of carbon and nitrogen. frontiersin.orgnih.gov These degradation pathways often involve initial reductive or oxidative steps to remove the chloro and nitro groups, followed by ring cleavage. nih.govresearchgate.net
For this compound, a hypothetical degradation pathway would likely involve initial enzymatic attacks on the phenol (B47542) ring or the methylthio group. The identification of specific microbial strains capable of degrading this compound and the characterization of the resulting metabolites are essential research steps that have yet to be documented.
Table 1: Potential Initial Biodegradation Reactions
| Reaction Type | Potential Target Site | Expected Outcome |
| Hydroxylation | Aromatic Ring | Introduction of additional -OH groups, facilitating ring cleavage. |
| Dechlorination | C-Cl Bond | Removal of the chlorine atom, often reducing toxicity. |
| Oxidation | Methylthio Group (-S-CH₃) | Conversion to sulfoxide (B87167) and sulfone derivatives. |
Enzymatic Biotransformations Involved in Degradation
Specific enzymes are responsible for the breakdown of aromatic pollutants. Monooxygenases and dioxygenases are frequently involved in the initial stages of degradation, catalyzing the hydroxylation and cleavage of the aromatic ring. nih.govnih.gov For example, in the degradation of some chloronitrophenols, nitroreductases and aminohydroquinone dioxygenases play key roles. nih.gov The specific enzymes capable of transforming this compound have not been identified. Research would be needed to isolate and characterize these enzymes to understand the biochemical basis of its degradation.
Environmental Distribution and Persistence
The distribution and persistence of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. researchgate.net Chlorophenols are known for their potential persistence and toxicity in the environment. cpcb.nic.in Due to its low volatility and the presence of ring-inactivating groups, compounds like 2-chloro-5-nitrophenol are considered long-lived pollutants. nih.gov It is plausible that this compound shares similar characteristics, potentially leading to its accumulation in environmental compartments like soil and sediment. However, without experimental data on its partitioning coefficients (like Koc and Kow) and half-life in various environmental matrices, its precise distribution and persistence remain speculative.
Analytical Methodologies for 2 Chloro 5 4 Methylthiophenyl Phenol
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing components within a mixture. For a substituted phenol (B47542) like 2-Chloro-5-(4-methylthiophenyl)phenol, both gas and liquid chromatography methods would be primary choices for achieving high-resolution separation from impurities, metabolites, or other components in a sample matrix.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Analysis
Gas Chromatography (GC) is highly suitable for volatile and thermally stable compounds. Phenols can often be analyzed directly or after derivatization to increase their volatility and improve peak shape. epa.gov For this compound, a GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) offers general sensitivity, while a mass spectrometer (MS) detector would provide definitive identification based on the compound's mass spectrum and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. nih.gov A reversed-phase HPLC method is typically the first choice, utilizing a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water (often acidified with formic or acetic acid to suppress the ionization of the phenolic hydroxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the analyte exhibits maximum absorbance.
Table 1: Hypothetical Starting Parameters for GC and HPLC Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms) | 150mm x 4.6mm ID, 5µm particle size (e.g., C18) |
| Mobile Phase | Carrier Gas: Helium or Hydrogen | Gradient of Water (0.1% Formic Acid) and Acetonitrile |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | Diode Array Detector (DAD) or UV-Vis |
| Injection Temp. | 250 °C | N/A |
| Oven Program | 100 °C hold 2 min, ramp to 300 °C at 15 °C/min | N/A |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
Advanced Separation Methods (e.g., Ultra-Performance Liquid Chromatography, Supercritical Fluid Chromatography)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, improved resolution, and greater sensitivity. mdpi.com A UPLC method for this compound would allow for rapid quantification and separation, making it ideal for high-throughput screening applications.
Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.govamericanpharmaceuticalreview.com SFC is known for its fast separations and is considered a "green" technology due to the reduction in organic solvent use. americanpharmaceuticalreview.com It is particularly advantageous for chiral separations but is also effective for achiral analysis of compounds like phenols. americanpharmaceuticalreview.comnih.gov The addition of a co-solvent (modifier), such as methanol, is typically required to elute polar compounds from the column. shimadzu.com
Spectroscopic Quantification Methods (e.g., UV-Vis, FTIR-based Quantitative Analysis)
Spectroscopic methods are essential for the quantification and characterization of chemical compounds.
UV-Vis Spectroscopy: The aromatic rings and functional groups in this compound will result in characteristic absorption of ultraviolet (UV) light. A UV-Vis spectrum would be recorded by dissolving the compound in a suitable solvent (like methanol or acetonitrile) and measuring its absorbance across a range of wavelengths. researchgate.net Phenols typically show a maximum absorbance (λmax) around 270-280 nm. docbrown.infonist.gov According to Beer-Lambert's law, the absorbance is directly proportional to the concentration, allowing for quantification by creating a calibration curve from standards of known concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is primarily used for qualitative analysis to identify functional groups within a molecule. The FTIR spectrum of this compound would be expected to show characteristic peaks corresponding to:
O-H stretch (from the phenol group): A broad band around 3200-3600 cm⁻¹.
Aromatic C-H stretch : Peaks just above 3000 cm⁻¹.
C=C stretch (in the aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.
C-O stretch (phenol): A peak around 1200 cm⁻¹.
C-Cl stretch : A peak in the 1000-1100 cm⁻¹ region.
C-S stretch : A weaker peak in the 600-800 cm⁻¹ region.
While FTIR is less common for quantification than UV-Vis, quantitative analysis is possible by monitoring the intensity of a specific, well-defined peak and correlating it to concentration.
Sample Preparation and Extraction Protocols for Complex Matrices (e.g., Solid-Phase Extraction)
When analyzing this compound in complex samples such as environmental water, soil, or biological fluids, a sample preparation step is crucial to remove interfering substances and concentrate the analyte.
Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for the cleanup and pre-concentration of phenols from aqueous samples. nih.govepa.gov For a compound like this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would be appropriate. nih.govnih.gov The general protocol involves:
Conditioning: The cartridge is washed with a solvent like methanol, followed by water, to activate the stationary phase.
Loading: The sample (often acidified to ensure the phenol is in its neutral form) is passed through the cartridge. The analyte adsorbs to the sorbent while more polar impurities pass through.
Washing: The cartridge is washed with a weak solvent to remove any remaining interferences.
Elution: A small volume of a strong organic solvent (e.g., methanol or acetonitrile) is used to desorb the analyte from the cartridge, resulting in a cleaner, more concentrated sample ready for chromatographic analysis.
Other relevant techniques include liquid-liquid extraction (LLE), where the analyte is partitioned between the aqueous sample and an immiscible organic solvent like dichloromethane or ethyl acetate. labrulez.com
Method Validation and Quality Control in Research Studies
Any analytical method developed for the quantification of this compound must be rigorously validated to ensure its reliability and accuracy. Method validation is a formal process that demonstrates a method is suitable for its intended purpose. Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is often demonstrated by analyzing blank matrices and spiked samples.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by creating a calibration curve with multiple standards and evaluating the correlation coefficient (r²).
Accuracy: The closeness of the test results to the true value. It is typically determined by analyzing a sample with a known concentration (a certified reference material or a spiked blank) and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Quality control (QC) in research involves the routine use of standard practices to ensure the continued validity of the analytical results. This includes regularly running calibration standards, blank samples, and QC samples at different concentrations alongside the experimental samples.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Dichloromethane |
| Ethyl Acetate |
| Formic Acid |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-5-(4-methylthiophenyl)phenol, and how can purity be optimized?
- Methodology : Common approaches include Suzuki-Miyaura coupling between 4-methylthiophenyl boronic acid and a suitably substituted chlorophenol precursor. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted boronic acid or dehalogenated intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodology :
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths/angles and confirms regiochemistry of substituents.
- NMR : ¹H NMR in CDCl₃ identifies aromatic proton splitting patterns (e.g., para-substituted methylthio groups show singlet at δ ~2.5 ppm for –SCH₃). ¹³C NMR distinguishes chlorine-substituted carbons (δ ~120-130 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation pathways .
Q. How are key physicochemical properties (e.g., solubility, pKa) determined experimentally?
- Methodology :
- Solubility : Measured via gravimetric analysis in solvents (e.g., DMSO, ethanol) at 25°C.
- pKa : Potentiometric titration in water/ethanol mixtures identifies phenolic –OH acidity (expected pKa ~9–10 due to electron-withdrawing Cl and methylthio groups) .
- Thermal stability : TGA/DSC under N₂ reveals decomposition temperatures (>200°C typical for aryl chlorides) .
Advanced Research Questions
Q. What electronic effects do the chloro and methylthio substituents impose on reaction pathways?
- Methodology :
- DFT calculations (B3LYP/6-31G*) model electron density distribution, showing chloro groups increase electrophilicity at the para position, while methylthio donates electron density via resonance.
- Kinetic studies : Compare reaction rates in nucleophilic aromatic substitution (e.g., with piperidine) to quantify substituent effects .
Q. What are the degradation pathways of this compound under environmental conditions?
- Methodology :
- Photolysis : Expose aqueous solutions to UV light (λ = 254 nm); monitor degradation via LC-MS for products like sulfoxides or dechlorinated phenols.
- Biodegradation : Use soil microcosms with GC-MS to detect intermediates (e.g., 4-methylthiophenol) and assess half-life .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : Simulate binding to cytochrome P450 isoforms (PDB ID: 1TQN) to predict metabolic sites.
- Enzyme inhibition assays : Test activity against tyrosinase or peroxidases using spectrophotometric methods (e.g., L-DOPA oxidation inhibition) .
Q. Can this compound form coordination complexes with transition metals, and what are their applications?
- Methodology :
- Synthesis of metal complexes : React with Cu(II) or Fe(III) salts in ethanol; characterize via UV-Vis (d-d transitions) and EPR spectroscopy.
- Catalytic activity : Test complexes in oxidation reactions (e.g., cyclohexane → adipic acid) under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
